An In-depth Technical Guide to the Basic Properties of 2-Methoxy-5-methyl-1,3,4-thiadiazole
An In-depth Technical Guide to the Basic Properties of 2-Methoxy-5-methyl-1,3,4-thiadiazole
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Methoxy-5-methyl-1,3,4-thiadiazole (CAS No. 1925-76-4), a heterocyclic compound of interest in medicinal and materials chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore, and the introduction of methyl and methoxy substituents is anticipated to modulate its biological and physicochemical characteristics. This document, intended for researchers, scientists, and professionals in drug development, delves into the synthesis, structural elucidation, and potential utility of this molecule. While experimental data for this specific entity is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a wide array of pharmacologically active compounds, valued for its metabolic stability and its capacity to engage in various biological interactions.[1][2] The electron-donating and hydrogen-bonding capabilities of the thiadiazole nucleus contribute to its diverse biological activities, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The substitution pattern on the thiadiazole ring is a critical determinant of its biological efficacy and physical properties. The subject of this guide, 2-Methoxy-5-methyl-1,3,4-thiadiazole, features an electron-donating methoxy group at the 2-position and a methyl group at the 5-position, which are expected to influence its reactivity and bioactivity.
Physicochemical and Safety Profile
Detailed experimental data on the physicochemical properties of 2-Methoxy-5-methyl-1,3,4-thiadiazole are not extensively available in the public domain. However, based on supplier information and general characteristics of similar small heterocyclic molecules, a basic profile can be established.
Table 1: Physicochemical Properties of 2-Methoxy-5-methyl-1,3,4-thiadiazole
| Property | Value | Source |
| CAS Number | 1925-76-4 | [5][6] |
| Molecular Formula | C₄H₆N₂OS | [5] |
| Molecular Weight | 130.17 g/mol | [5] |
| Physical Form | Liquid | [5][6] |
| Purity | 95% | [5][6] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. | [7] |
| Storage | Store in a dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. | [5] |
Safety Information
2-Methoxy-5-methyl-1,3,4-thiadiazole is classified as a combustible liquid and is associated with several health hazards.[5][6]
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Hazard Statements:
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Precautionary Statements:
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P210: Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[5]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
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Synthesis and Reaction Mechanisms
Caption: Proposed synthetic pathway for 2-Methoxy-5-methyl-1,3,4-thiadiazole.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole
This step is based on general procedures for the chlorination of 2-mercapto-1,3,4-thiadiazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-mercapto-5-methyl-1,3,4-thiadiazole (1 equivalent) in an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction should be performed in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure. To the residue, add crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-Methoxy-5-methyl-1,3,4-thiadiazole
This step follows the general procedure for nucleophilic substitution on 2-halo-1,3,4-thiadiazoles.
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Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methyl-1,3,4-thiadiazole (1 equivalent) in dry methanol.
-
Reaction Conditions: To this solution, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure.
-
Purification: To the residue, add water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predictive Analysis)
As experimental spectra for 2-Methoxy-5-methyl-1,3,4-thiadiazole are not available, the following section provides a predictive analysis based on the known spectral data of analogous compounds.
Table 2: Predicted Spectroscopic Data for 2-Methoxy-5-methyl-1,3,4-thiadiazole
| Technique | Predicted Features | Rationale/Comparison Compounds |
| ¹H NMR | δ ~2.6-2.8 ppm (s, 3H, -CH₃); δ ~4.1-4.3 ppm (s, 3H, -OCH₃) | The methyl protons on the thiadiazole ring are expected to be in a similar region to those in 2-amino-5-methyl-1,3,4-thiadiazole.[8] The methoxy protons will be downfield due to the electronegative oxygen. |
| ¹³C NMR | δ ~15 ppm (-CH₃); δ ~55 ppm (-OCH₃); δ ~160-165 ppm (C5); δ ~168-175 ppm (C2) | The chemical shifts are estimated based on data for substituted 1,3,4-thiadiazoles and general substituent effects.[6] |
| FT-IR (cm⁻¹) | ~2950-2850 (C-H stretch, aliphatic); ~1600-1550 (C=N stretch); ~1250-1200 (C-O stretch, asymmetric); ~1050-1000 (C-O stretch, symmetric); ~700-600 (C-S stretch) | Based on the characteristic vibrational frequencies of functional groups present in similar heterocyclic systems.[9][10] |
| Mass Spec. (EI) | Molecular Ion (M⁺) at m/z 130. Key fragments may include [M-CH₃]⁺ (m/z 115), [M-OCH₃]⁺ (m/z 99), and fragments from ring cleavage. | The molecular ion peak will correspond to the molecular weight. Fragmentation patterns are predicted based on the stability of resulting cations and the loss of neutral fragments.[11][12] |
Reactivity and Potential Applications
The reactivity of the 1,3,4-thiadiazole ring is influenced by the nature of its substituents. The electron-donating methyl and methoxy groups in 2-Methoxy-5-methyl-1,3,4-thiadiazole are expected to increase the electron density of the ring, potentially making it more susceptible to electrophilic attack at the nitrogen atoms.
Caption: Conceptual diagram of the reactivity and potential of 2-Methoxy-5-methyl-1,3,4-thiadiazole.
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of therapeutic agents. The presence of methoxy and methyl groups can enhance lipophilicity and modulate electronic properties, which may lead to improved pharmacological profiles. Given the broad spectrum of activity of 1,3,4-thiadiazole derivatives, 2-Methoxy-5-methyl-1,3,4-thiadiazole is a promising candidate for screening in various biological assays, including:
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Antimicrobial Activity: Many 1,3,4-thiadiazole derivatives exhibit potent antibacterial and antifungal properties.[4]
-
Anticancer Activity: The thiadiazole ring is present in several anticancer agents, and new derivatives are continuously being explored for their cytotoxic effects.[12]
-
Anti-inflammatory and Analgesic Activity: These activities are also well-documented for this class of compounds.[3]
Conclusion
2-Methoxy-5-methyl-1,3,4-thiadiazole is a heterocyclic compound with significant potential for further investigation in drug discovery and materials science. While a comprehensive experimental characterization is yet to be published, this guide provides a foundational understanding of its basic properties based on established chemical principles and data from analogous structures. The proposed synthetic route offers a viable pathway for its preparation, and the predictive spectroscopic and reactivity profiles serve as a valuable resource for researchers. The rich pharmacological history of the 1,3,4-thiadiazole scaffold strongly suggests that 2-Methoxy-5-methyl-1,3,4-thiadiazole is a worthy candidate for biological evaluation.
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